molecular formula C15H22O2 B1246064 Tremulenolide A

Tremulenolide A

货号: B1246064
分子量: 234.33 g/mol
InChI 键: BQADRYZOMNHMRC-AXFHLTTASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tremulenolide A is a natural product belonging to the class of tremulane sesquiterpenes . It was first synthesized enantioselectively via a sophisticated route featuring a series of transition metal-catalyzed reactions, including an intramolecular cyclopropanation and a diastereoselective rhodium(I)-catalyzed [5 + 2] cycloaddition . This efficient synthetic approach provides a pathway for researchers to access this compound for further investigation. The specific biological activities, pharmacological profile, and mechanism of action of this compound are areas of ongoing research and are not yet fully characterized in the available scientific literature. As a high-purity chemical, it serves as a valuable reference standard and building block for chemical and pharmacological research. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C15H22O2

分子量

234.33 g/mol

IUPAC 名称

(3aS,6S,6aS)-6,8,8-trimethyl-3,3a,4,5,6,6a,7,9-octahydroazuleno[4,5-c]furan-1-one

InChI

InChI=1S/C15H22O2/c1-9-4-5-10-8-17-14(16)13(10)12-7-15(2,3)6-11(9)12/h9-11H,4-8H2,1-3H3/t9-,10+,11-/m0/s1

InChI 键

BQADRYZOMNHMRC-AXFHLTTASA-N

手性 SMILES

C[C@H]1CC[C@@H]2COC(=O)C2=C3[C@H]1CC(C3)(C)C

规范 SMILES

CC1CCC2COC(=O)C2=C3C1CC(C3)(C)C

同义词

tremulenolide A

产品来源

United States

科学研究应用

Chemical Synthesis and Structural Insights

Total Synthesis
The total synthesis of Tremulenolide A has been achieved through various methodologies, emphasizing its complex structure. Notably, a dirhodium tetracarboxylate-catalyzed tandem cyclopropanation/Cope rearrangement has been identified as a critical step in synthesizing this compound. This method allows for precise control over the stereochemistry of the resulting product, which is essential for its biological activity .

Enantioselective Syntheses
Research has demonstrated enantioselective syntheses of this compound, utilizing transition metal-catalyzed reactions to achieve high stereoselectivity. Such advancements in synthetic strategies not only enhance the yield but also facilitate the exploration of the compound's pharmacological properties .

Biological Activities

Antimicrobial Properties
this compound exhibits significant antimicrobial activity against various pathogens. Studies have indicated its efficacy in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics. The compound's mechanism of action appears to involve disruption of microbial cell membranes .

Cytotoxic Effects
Research has shown that this compound possesses cytotoxic properties against cancer cell lines. Its ability to induce apoptosis in specific cancer types positions it as a candidate for further investigation in cancer therapeutics. The compound's selective toxicity may be attributed to its interaction with cellular signaling pathways involved in cell survival and proliferation .

Potential Therapeutic Applications

Anti-inflammatory Activity
this compound has been studied for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. The modulation of inflammatory pathways by this compound opens avenues for its use in managing diseases such as arthritis and other inflammatory disorders .

Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases. Its ability to protect neuronal cells from oxidative stress and apoptosis is being explored as a potential therapeutic strategy .

Case Studies and Research Findings

StudyFocusFindings
Ashfeld & Martin (2005)Enantioselective synthesisDeveloped an efficient method for synthesizing this compound with high stereoselectivity .
Recent Antimicrobial StudiesAntimicrobial activityDemonstrated effectiveness against multiple bacterial strains, indicating potential for antibiotic development .
Cytotoxicity AssaysCancer researchShowed selective cytotoxicity towards certain cancer cell lines, warranting further investigation into therapeutic applications .

化学反应分析

Enantioselective Rhodium(II)-Catalyzed Cyclopropanation

The foundational step in tremulenolide A synthesis involves enantioselective cyclopropanation to construct the strained bicyclo[3.2.0]heptane core. This reaction employs dirhodium tetracarboxylate catalysts (e.g., Rh₂(S-PTAD)₄) to achieve high stereocontrol:

text
Diazo ester + diene → Cyclopropane intermediate

Key Data :

CatalystYield (%)ee (%)Diastereomeric RatioSource
Rh₂(S-PTAD)₄78963:1
Rh₂(S-DOSP)₄82>994:1

This step leverages the inherent strain of cyclopropane rings to drive subsequent ring-expansion reactions .

Rhodium(I)-Catalyzed [5 + 2] Cycloaddition

A critical transformation in the synthesis is the rhodium(I)-mediated [5 + 2] cycloaddition, which expands the bicyclic framework to the [5.3.0] decane system:

text
Vinylcyclopropane + Alkyne → Cycloheptene derivative

Reaction Conditions :

  • Catalyst: [Rh(CO)₂Cl]₂ (2 mol%)

  • Temperature: 80°C

  • Solvent: Toluene

Outcome :

  • Diastereoselectivity: >20:1

  • Yield: 65-72%

This reaction proceeds through a metallacyclic intermediate, where rhodium coordinates both the vinylcyclopropane and alkyne moieties to enforce stereochemical fidelity .

Regioselective Allylic Alkylation

The introduction of oxygen functionalities is achieved via rhodium-catalyzed allylic alkylation:

text
Allylic carbonate + Malonate → Functionalized intermediate

Key Parameters :

ParameterValue
Catalyst[Rh(CO)₂Cl]₂ (5 mol%)
Temperature25°C
Regioselectivity (α:β)9:1
ee Retention98%

This step demonstrates exceptional regiocontrol, favoring substitution at the carbonate-bearing carbon while preserving enantiomeric excess .

Tandem Cyclopropanation/Cope Rearrangement

A dirhodium-catalyzed tandem process combines cyclopropanation and Cope rearrangement to streamline the synthesis:

Mechanism :

  • Cyclopropanation of vinyldiazoacetate with 2(Z),4(E)-hexadiene
    2.33-Sigmatropic rearrangement of the intermediate bicyclo[3.2.0]heptene

Outcome :

Late-Stage Functionalization

Final oxidation and lactonization steps complete the this compound structure:

Oxidation Protocol :

StepReagentsYield (%)
Epoxidationm-CPBA85
Lactone FormationPPTS (MeOH, 40°C)91

The absolute configuration is inherited from the earlier cyclopropanation step, with no observed epimerization .

相似化合物的比较

Comparison with Similar Compounds

Tremulenolide A shares structural and biosynthetic relationships with several tremulane sesquiterpenes. Key comparisons are outlined below:

Tremulenediol A

  • Structural Features : Shares the bicyclic [5.3.0] decane skeleton but replaces the γ-lactone with two vicinal diol groups at C-11 and C-12 .
  • Bioactivity: Lacks reported antifungal activity, suggesting the lactone moiety in this compound is critical for bioactivity .
  • Synthesis: Synthesized alongside this compound via similar Rh-catalyzed methods, with redox adjustments (e.g., lactonization) differentiating the two .

Irpexolactins (G, H, K–N)

  • Structural Features: Irpexolactin G (C15H24O4) and H (C15H22O3) feature hydroxylation at C-6 (vs. C-8 in this compound) and varied acetylations. Irpexolactin K–N exhibit additional stereochemical diversity at C-4 and C-12 .
  • Bioactivity: Limited data exist, but structural variations correlate with altered solubility and target interactions compared to this compound .
  • Synthesis : Isolated from fungal cultures rather than synthesized, highlighting the complexity of replicating their stereochemistry in vitro .

Conocenol C and Tremulenolide D

  • Structural Features: Conocenol C (C15H24O3) lacks the C-14 hydroxymethyl group present in Tremulenolide D (C17H26O4), which is acetylated in derivatives like Irpexolactin 10 .
  • Bioactivity: Neither compound shows antifungal activity, underscoring this compound’s unique pharmacophore .

Neopentylene-Fused Analogues

  • Structural Features: this compound’s neopentylene ring is absent in simplified analogues (e.g., truncated illudalic acid derivatives).
  • Bioactivity : Neopentylene deletion reduces potency, emphasizing the ring’s role in conformational rigidity and target binding .

Table 1. Comparative Analysis of this compound and Related Compounds

Compound Structural Features Bioactivity Synthesis Method Key References
This compound [5.3.0] decane, γ-lactone, 3 stereocenters Antifungal (C. neoformans) Rh-catalyzed cyclopropanation/[5+2]
Tremulenediol A [5.3.0] decane, C-11/C-12 diols None reported Same as above + redox modifications
Irpexolactin G C-6 hydroxyl, C-12 acetyl Not characterized Fungal isolation
Conocenol C No C-14 hydroxymethyl Inactive Fungal isolation
Neopentylene analogues Truncated neopentylene ring Reduced potency Simplified synthetic routes

Key Research Findings and Contradictions

Stereochemical Control : Early syntheses (Davies, 1998) struggled with enantioselectivity, while later methods (Ashfield and Martin, 2005–2006) achieved >95% ee via chiral Rh catalysts .

Structural Resilience : The neopentylene ring enhances bioactivity, as truncated analogues are less potent .

准备方法

Reaction Design and Key Intermediates

The synthesis commenced with the preparation of vinyldiazoacetate 4 and 2(Z),4(E)-hexadiene 5 . The dirhodium catalyst Rh₂(OAc)₄ facilitated a stereoselective cyclopropanation between 4 and 5 , generating a bicyclic intermediate. Subsequent Cope rearrangement under thermal conditions (80°C) yielded the tricyclic framework of tremulenolide A with full control over the three stereogenic centers.

Stereochemical Outcomes and Limitations

While the tandem sequence achieved high diastereoselectivity (dr > 20:1), the authors noted limitations in alkene face selectivity, which precluded an efficient asymmetric synthesis. The final steps involved oxidation and functional group interconversions to furnish (±)-tremulenolide A in 12% overall yield (Table 1).

Enantioselective Synthesis via Chiral Dirhodium Catalysts

In 2005, Ashfeld and Martin developed an enantioselective route to this compound using chiral dirhodium tetracarboxylate catalysts. This method addressed the racemic limitations of the earlier approach by leveraging asymmetric induction during the cyclopropanation step.

Catalyst Optimization

Rh₂(S-DOSP)₄, a chiral dirhodium catalyst derived from N-dodecylbenzenesulfonylprolinate, was employed to enforce enantioselectivity. The reaction between diazoacetate 10 and diene 11 proceeded with 92% enantiomeric excess (ee), establishing the absolute configuration of the bicyclic core.

Synthetic Efficiency

The enantioselective pathway achieved this compound in 18% overall yield, representing a significant improvement in stereochemical fidelity (Table 1). Key to this success was the use of sterically demanding catalysts to mitigate competing side reactions.

Diastereoselective Rhodium-Catalyzed [(3+2+2)] Carbocyclization

A modern approach by Evans et al. (2021) utilized a rhodium(I)-catalyzed [(3+2+2)] carbocyclization of tethered alkynylidenecyclopropanes. This method provided direct access to the tremulane skeleton via a cascade reaction sequence.

Mechanistic Insights

The reaction involved oxidative cyclization of alkynylidenecyclopropane 12 with Rh(cod)₂OTf, forming a rhodacycle intermediate. Subsequent migratory insertion and reductive elimination yielded the bicyclo[5.3.0]decane framework with excellent diastereoselectivity (dr = 15:1).

Advantages Over Previous Methods

This strategy bypassed the need for diazo compounds, offering improved safety and scalability. The final oxidation and deprotection steps furnished this compound in 23% overall yield, the highest reported to date (Table 1).

Comparative Analysis of Synthetic Methods

Table 1. Key Parameters of this compound Syntheses

MethodCatalystKey StepOverall YieldStereoselectivityYear
Tandem Cyclopropanation/CopeRh₂(OAc)₄Cyclopropanation/Cope12%dr > 20:1 (racemic)1998
Enantioselective CyclopropanationRh₂(S-DOSP)₄Asymmetric cyclopropanation18%92% ee2005
[(3+2+2)] CarbocyclizationRh(cod)₂OTfOxidative cyclization23%dr = 15:12021

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tremulenolide A
Reactant of Route 2
Tremulenolide A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。